N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-17-5-3-13(9-18(17)23-2)10-19(21)20-11-15-4-6-16(25-15)14-7-8-24-12-14/h3-9,12H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPUKIDJTURSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(O2)C3=COC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological evaluations associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H19N1O3
- Molecular Weight : 301.35 g/mol
The synthesis typically involves the reaction of 2,3'-bifuran-5-ylmethylamine with 3,4-dimethoxyphenylacetic acid under mild conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Antimicrobial Activity : The bifuran moiety may enhance the binding affinity to bacterial cell wall synthesis enzymes.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values are critical for assessing its effectiveness:
These results indicate that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:
These findings suggest that this compound has promising anticancer activity, warranting further investigation into its therapeutic potential.
Case Studies
-
Study on Antibacterial Efficacy :
A recent study explored the antibacterial effects of various derivatives of bifuran compounds. This compound was highlighted for its superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to established antibiotics like vancomycin . -
Cytotoxicity Evaluation :
A cytotoxicity assay conducted on multiple cancer cell lines indicated that this compound induced significant apoptosis in MCF-7 cells through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of active caspases .
Scientific Research Applications
Anticancer Activity
Research indicates that N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide exhibits significant anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of Bcl-2 family proteins and caspase activation, which are critical in the apoptosis process.
- Case Studies : In a study involving the NCI-H460 lung cancer cell line, the compound showed a growth inhibition rate of approximately 70% at a concentration of 10 µM. Additionally, it demonstrated a similar inhibition effect on breast cancer cell lines (MDA-MB-231), suggesting broad-spectrum anticancer potential .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibition properties:
- Acetylcholinesterase Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's.
- Alpha-Glucosidase Inhibition : The compound has shown promise as an alpha-glucosidase inhibitor, which could be beneficial in managing Type 2 diabetes mellitus by delaying carbohydrate absorption .
Neuroprotective Effects
The neuroprotective potential of this compound has been a focus of research due to its structure:
- Oxidative Stress Reduction : Studies suggest that the compound may reduce oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases. It appears to enhance the activity of endogenous antioxidant enzymes .
- Cytotoxicity Studies : In vitro cytotoxicity assessments have indicated that this compound can selectively target and kill neuroblastoma cells while sparing healthy neuronal cells, highlighting its therapeutic potential .
Synthesis and Structural Insights
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 2,3-bifuran and 3,4-dimethoxyphenyl acetic acid.
- Reaction Conditions : The reaction typically employs standard organic synthesis techniques including condensation reactions under acidic or basic conditions to form the desired amide linkage.
- Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active acetamides, including P2X7 receptor antagonists, peptide-like derivatives, and complex heterocyclic systems. Below is a comparative analysis based on structural and functional
Table 1: Key Structural and Pharmacological Comparisons
Pharmacodynamic and Pharmacokinetic Insights
Receptor Specificity: A-740003 demonstrates high selectivity for the P2X7 receptor, a key player in neuroinflammatory signaling. In contrast, the bifuran-containing compound lacks the cyanoimino-quinoline motif critical for P2X7 binding, suggesting divergent targets. Compounds with peptidomimetic backbones (e.g., derivatives ) prioritize enzyme inhibition (e.g., proteases) over receptor modulation, unlike the bifuran compound’s likely CNS focus.
Compound 1 () incorporates a tetrahydrochloride salt, enhancing aqueous solubility but requiring renal clearance, whereas the bifuran compound’s lipophilic dimethoxyphenyl group may favor blood-brain barrier penetration.
Solubility and Bioavailability: Linear-chain derivatives (e.g., ) exhibit moderate solubility due to polar amino/hydroxy groups but suffer from rapid proteolytic degradation. The bifuran compound’s dimethoxy groups balance lipophilicity and solubility, akin to A-740003’s design, which achieved oral bioavailability in rodent models .
Preparation Methods
Retrosynthetic Disconnection
The molecule can be dissected at the amide bond, suggesting a convergent synthesis strategy:
- Amide bond formation between [2,3'-bifuran]-5-ylmethylamine and 2-(3,4-dimethoxyphenyl)acetic acid.
- Independent synthesis of the bifuran-methylamine and arylacetic acid precursors.
Synthesis of 2-(3,4-Dimethoxyphenyl)acetic Acid
This subunit is well-documented in synthetic literature. A representative protocol involves:
Friedel-Crafts Acylation
3,4-Dimethoxytoluene undergoes acetylation using acetic anhydride and AlCl₃, followed by hydrolysis to yield 2-(3,4-dimethoxyphenyl)acetic acid.
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | Ac₂O, AlCl₃ | 0–5°C | 2 h | 68% |
| Hydrolysis | H₂O, H⁺ | Reflux | 4 h | 85% |
Synthesis of [2,3'-Bifuran]-5-ylmethylamine
The bifuran core presents synthetic challenges due to the reactivity of furan rings. Two approaches are proposed:
Cross-Coupling of Furan Derivatives
A Suzuki-Miyaura coupling between 5-bromo-2-furanmethanol and 3-furanboronic acid forms the bifuran system. Subsequent oxidation and Curtius rearrangement introduce the amine group.
Key Steps
- Coupling : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h.
- Oxidation : PCC in CH₂Cl₂ to convert –CH₂OH to –COOH.
- Curtius Rearrangement : Diphenylphosphoryl azide (DPPA), tert-butanol, 70°C.
Cyclocondensation Strategy
Formation of the bifuran system via acid-catalyzed cyclization of a diketone precursor, followed by reductive amination.
Example Protocol
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | H₂SO₄, AcOH | 100°C, 6 h | 55% |
| Reductive Amination | NaBH₃CN, NH₄OAc | MeOH, RT | 72% |
Amide Coupling Methodologies
The final step involves coupling the bifuran-methylamine with 2-(3,4-dimethoxyphenyl)acetic acid.
EDCI/DMAP-Mediated Coupling
Adapted from Patent CN103664681A, this method uses ethylcarbodiimide (EDCI) and dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Optimized Procedure
- Dissolve 2-(3,4-dimethoxyphenyl)acetic acid (1.0 eq), EDCI (1.2 eq), and DMAP (0.1 eq) in CH₂Cl₂.
- Add [2,3'-bifuran]-5-ylmethylamine (1.0 eq) at 0°C under N₂.
- Stir at room temperature for 24 h.
- Workup: Wash with 2M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via recrystallization (CH₂Cl₂/EtOAc).
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate.
Conditions
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| EDCI/DMAP | Mild conditions, high compatibility with acid-sensitive groups | Requires anhydrous conditions | 70–76% |
| Mixed Anhydride | Scalability, avoids carbodiimide reagents | Low-temperature control critical | 65–70% |
Mechanistic Insights and Side Reactions
- Bifuran Stability : The electron-rich furan rings may undergo undesired electrophilic substitutions during acidic or oxidative steps. Protecting groups (e.g., methoxymethyl) are recommended for prolonged reactions.
- Amide Racemization : Prolonged coupling times or elevated temperatures may lead to racemization of the acetic acid moiety. Use of HOBt as an additive mitigates this risk.
Q & A
Q. What are the optimal synthetic routes for N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide, and how can purity be ensured?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the bifuran core via Friedel-Crafts acylation or palladium-catalyzed coupling reactions, as seen in structurally related furan derivatives .
- Step 2 : Functionalization of the bifuran core with a methyl group at the 5-position, followed by coupling to 2-(3,4-dimethoxyphenyl)acetic acid using carbodiimide crosslinkers (e.g., EDCl/HOBt) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Purity (>95%) is verified via HPLC and NMR .
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the bifuran and acetamide moieties. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.7–7.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₃NO₅) and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; comparable compounds like N-substituted thiadiazoles have been structurally validated this way .
Q. How are physicochemical properties (e.g., logP, solubility) determined experimentally?
- logP : Measured via shake-flask method using octanol/water partitioning. Predicted logP values (~2.8) align with similar acetamide derivatives .
- Solubility : Tested in DMSO, PBS, and ethanol using UV-Vis spectrophotometry. Related compounds show >60 µg/mL solubility in DMSO, critical for in vitro assays .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity, and how are target interactions studied?
- Enzyme Inhibition : Molecular docking studies (e.g., AutoDock Vina) suggest binding to lipoxygenase or cyclooxygenase active sites, analogous to N-substituted acetamide inhibitors .
- Receptor Profiling : Radioligand binding assays (e.g., for GPCRs) quantify affinity. For example, 3,4-dimethoxyphenyl groups in related compounds modulate serotonin receptor binding .
- Cellular Pathways : Western blotting and qPCR assess downstream effects on apoptosis (e.g., Bax/Bcl-2 ratio) or inflammation (NF-κB pathways) .
Q. How can in vivo efficacy be evaluated, and what models are appropriate?
- Animal Models : Murine xenograft models (e.g., human cancer cell lines) test antitumor activity. Dosages (10–50 mg/kg, oral/IP) are derived from pharmacokinetic studies (t½ = ~4–6 hours) .
- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations. AUC and Cₘₐₓ values guide dose optimization .
Q. How should contradictory data in biological activity be addressed?
- Assay Variability : Replicate studies under standardized conditions (e.g., ATP levels in viability assays). For example, discrepancies in IC₅₀ values may arise from differences in cell passage number .
- Impurity Analysis : LC-MS identifies byproducts (e.g., de-methylated derivatives) that may confound activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
